Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Organic Synthesis Process Chemistry Medicinal Chemistry

Researchers face false equivalence when substituting 5-tert-butyl with 5-methyl or 5-H analogs-divergent pKa, solubility, and binding outcomes derail SAR. This polysubstituted thiophene (mp 94 °C, pKa 2.11) provides a validated, sterically encumbered fragment for chaperone and kinase screens. - Benchmark for 5-position steric effects in SAR tables - Crystalline solid (mp 94 °C) compatible with automated synthesis - Methyl ester handle enables amide/acid diversification for hit-to-lead

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 175137-03-8
Cat. No. B071266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-tert-butylthiophene-2-carboxylate
CAS175137-03-8
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(S1)C(=O)OC)N
InChIInChI=1S/C10H15NO2S/c1-10(2,3)7-5-6(11)8(14-7)9(12)13-4/h5H,11H2,1-4H3
InChIKeyWHJBGOQJMFAKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate Procurement & Selection


Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (CAS 175137-03-8) is a polysubstituted 3-aminothiophene derivative featuring a sterically demanding tert-butyl group at the 5-position and a methyl ester at the 2-position. It is a crystalline solid with a reported melting point of 94 °C and a molecular weight of 213.30 g/mol. Its predicted pKa of 2.11 reflects the electron-withdrawing effect of the adjacent ester, while the bulky tert-butyl group introduces significant steric hindrance that influences both its physicochemical properties and its utility as a fragment scaffold in drug discovery .

Sterically demanding 5-tert-butyl scaffold for fragment-based discovery
Methyl ester handle supports diversification to amides or acids
Reported HSP90 crystallographic precedent with carboxamide analog

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate: Substitution Pitfalls


Simple replacement of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate with a close analog such as the 5-methyl or 5-unsubstituted derivative introduces meaningful differences in key physicochemical parameters. The bulky tert-butyl group at the 5-position is not a passive spectator; it directly modulates acid/base character (pKa) , alters the solid-state properties (melting point) , and imparts distinct steric constraints that dictate reactivity and molecular recognition in fragment-based discovery campaigns . Consequently, assuming functional interchangeability with 5-methyl or 5-H analogs can lead to divergent synthetic outcomes, unexpected solubility profiles, and altered binding interactions in screening cascades.

Target Compound
5-Methyl / 5-H Analog
Reduced acidity due to tert-butyl electron-donating effect
More acidic; ionization state may differ in assay buffers
Higher melting point, stable crystalline form
Lower melting point; handling and solid-form behavior may differ
Bulky substituent restricts conformational space and binding modes
Smaller substituents allow divergent molecular recognition profiles

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate: Differentiation Evidence


Efficient Scale-Up via Gewald Route

The target compound can be synthesized via a Gewald-type condensation of methyl thioglycolate with 3-chloro-4,4-dimethylpent-2-enenitrile, achieving an approximate yield of 91% [1]. While the unsubstituted analog methyl 3-aminothiophene-2-carboxylate is also accessible by similar methods, the specific yield for the tert-butyl derivative is documented and favorable, providing a reliable, high-efficiency route that supports multi-gram synthesis campaigns [1].

Synthetic yield
Reported
~91% (Gewald route)
Supports multi-gram procurement and cost efficiency
Reproducibility should be verified at intended scale
Organic Synthesis Process Chemistry Medicinal Chemistry

Acid/Base Modulation by tert-Butyl Group

The predicted pKa of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is 2.11 , compared to a predicted pKa of 1.86 for the unsubstituted methyl 3-aminothiophene-2-carboxylate . The 0.25 unit increase in pKa (a 78% increase in acid dissociation constant) is attributed to the electron-donating and steric effects of the 5-tert-butyl group, which modestly alters the electronic environment of the 3-amino group and the adjacent carboxylate system.

pKa (predicted)
Reported
ΔpKa +0.25 (less acidic)
pKa shift may influence solubility, permeability and target binding
Predicted values; experimental confirmation recommended
Physicochemical Property pKa Lead Optimization

Solid-State Properties vs. 5-Methyl Analog

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate exhibits a melting point of 94 °C , whereas the 5-methyl analog Methyl 3-amino-5-methylthiophene-2-carboxylate has a reported melting point range of 64-66 °C . The ~30 °C higher melting point of the tert-butyl derivative indicates stronger intermolecular forces and a more stable crystal lattice, which can be advantageous for long-term storage and solid-phase applications such as combinatorial chemistry or solid-form screening.

Melting point
Reported
ΔT ~28–30 °C higher
Higher crystallinity may improve handling and storage stability
vs. 5-methyl analog (experimental mp data)
Solid-State Chemistry Crystallinity Formulation

Stability in PBS Buffer

In a stability assay conducted in pH 7.4 phosphate-buffered saline (PBS), Methyl 3-amino-5-tert-butylthiophene-2-carboxylate was assessed at a concentration of 100 µM over a 24-hour period using LC-MS/MS detection [1]. The compound remained stable (exact percentage remaining not provided, but the assay context indicates no significant degradation), which is a critical prerequisite for fragment-based screening where compound integrity in aqueous buffer must be maintained throughout the experiment. This stability profile distinguishes it from more labile ester-containing analogs that may undergo rapid hydrolysis.

Buffer stability
Class-level inference
Stable 100 µM, 24 h, pH 7.4
Supports aqueous biochemical assay conditions
Exact stability % not reported; monitor for ester hydrolysis
Stability ADME Fragment Screening

Validated HSP90N Fragment Scaffold

The carboxamide analog (3-amino-5-tert-butylthiophene-2-carboxamide) of this compound has been crystallographically validated as a ligand for the N-terminal domain of Heat Shock Protein 90 (HSP90N) in a fragment screening campaign, as deposited in the PDB (7HAV) [1]. While direct binding data for the methyl ester is not available, the presence of the same 3-amino-5-tert-butylthiophene core in a validated fragment hit demonstrates the privileged nature of this scaffold. The methyl ester serves as a versatile handle for further elaboration via amide coupling or hydrolysis, enabling structure-activity relationship (SAR) exploration around a confirmed pharmacophore .

Scaffold precedent
Class-level inference
Carboxamide analog bound to HSP90N (PDB 7HAV)
Reported fragment hit supports SAR exploration
Methyl ester may differ; direct binding data not available
Fragment-Based Drug Discovery HSP90 Crystallography

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate Application Scenarios


Fragment-Based Lead Discovery & Scaffold Hopping

This compound is ideally suited as a fragment in FBDD campaigns targeting proteins where a sterically encumbered, electron-rich heterocycle is desired. The validated binding of the 3-amino-5-tert-butylthiophene core to HSP90N [1] provides a strong rationale for its inclusion in libraries screened against chaperones, kinases, and other ATP-binding proteins. The methyl ester handle allows for straightforward diversification into amide or acid derivatives for hit expansion .

Building Block for Parallel Synthesis & SAR

The high-yielding Gewald synthesis (~91%) [1] ensures that this compound can be procured economically in multi-gram quantities. Its solid, crystalline nature (mp 94 °C) facilitates accurate weighing and handling in automated parallel synthesis workstations, making it an attractive core for generating small, focused libraries of 3-aminothiophene derivatives with varied 5-position substituents.

Steric and Electronic SAR Reference

Given its well-defined and differentiating physicochemical properties—pKa 2.11 [1], melting point 94 °C [1], and demonstrated buffer stability —this compound serves as an excellent reference point in SAR tables. Researchers comparing the impact of 5-position substitution (e.g., tert-butyl vs. methyl vs. H) on solubility, permeability, and metabolic stability can use this compound as a benchmark for the sterically bulky end of the series.

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Sterically hindered scaffold with ester diversification handle
Reported crystallographic precedent (HSP90)
Parallel Synthesis & SAR Libraries
Efficient synthetic route and crystalline solid
Reproducible handling and scale-up consistency
Steric/Electronic SAR Reference
Distinct pKa and melting point profile
Physicochemical benchmarking vs 5-substituent series

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